3,8-diazabicyclo[4.3.1]decan-4-one

Catalog No.
S6484095
CAS No.
2694728-98-6
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-diazabicyclo[4.3.1]decan-4-one

CAS Number

2694728-98-6

Product Name

3,8-diazabicyclo[4.3.1]decan-4-one

IUPAC Name

3,8-diazabicyclo[4.3.1]decan-4-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-8-2-6-1-7(5-10-8)4-9-3-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

RLQFIDVQGORGOY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)NCC1CNC2

3,8-Diazabicyclo[4.3.1]decan-4-one is a bicyclic compound characterized by a unique arrangement of nitrogen and carbon atoms. It contains two nitrogen atoms within a bicyclic framework, specifically in the 3 and 8 positions of the bicyclo[4.3.1]decane structure, with a ketone functional group at the 4-position. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis.

Typical of bicyclic compounds containing nitrogen. These reactions may include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Cyclization: The compound can undergo cyclization reactions to form more complex bicyclic structures.

Research indicates that 3,8-diazabicyclo[4.3.1]decan-4-one derivatives exhibit biological activity, particularly in the field of medicinal chemistry. Some studies suggest that these compounds may have potential as:

  • Antidepressants: Certain derivatives have shown promise in treating psychiatric disorders due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Agents: The structural features may confer activity against various microbial strains.

The synthesis of 3,8-diazabicyclo[4.3.1]decan-4-one typically involves multi-step synthetic routes starting from simple organic precursors. Key methods include:

  • Starting Material Preparation: Utilizing octanedioic acid as a precursor, which undergoes bromination to yield dibromooctanoate.
  • Cyclization: The intermediate undergoes cyclization through aminolysis with benzylamine, leading to the formation of the bicyclic structure.
  • Reduction: The final step often involves reduction of the ketone to yield the target compound.

These methods highlight the complexity and multi-step nature of synthesizing this compound, which is common in synthetic organic chemistry.

3,8-Diazabicyclo[4.3.1]decan-4-one has several notable applications:

  • Pharmaceuticals: Its derivatives are being explored for their therapeutic potential in treating mental health disorders and infections.
  • Synthetic Intermediates: Used as building blocks in the synthesis of more complex organic molecules.
  • Research Tool: Employed in studies investigating nitrogen-containing heterocycles and their biological effects.

Interaction studies involving 3,8-diazabicyclo[4.3.1]decan-4-one focus on its biological interactions at the molecular level:

  • Receptor Binding Studies: Investigating how these compounds interact with neurotransmitter receptors to understand their pharmacological effects.
  • Enzyme Inhibition Studies: Assessing their ability to inhibit specific enzymes related to disease pathways.

These studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with 3,8-diazabicyclo[4.3.1]decan-4-one, including:

Compound NameStructure TypeUnique Features
1,5-Diazabicyclo[4.3.0]non-5-eneBicyclic with one nitrogen lessKnown for its use as a strong base in organic synthesis
10-Methyl-3,10-diazabicyclo[4.3.1]decaneMethyl-substituted variantExhibits different biological activities due to methyl group
1,4-Diazabicyclo[4.3.1]decan-2-oneSimilar bicyclic structureDifferent functional group positioning affects reactivity

The uniqueness of 3,8-diazabicyclo[4.3.1]decan-4-one lies in its specific arrangement of nitrogen atoms and functional groups, which influences its chemical reactivity and biological properties compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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